N-(4-ethylphenyl)-N'-propylethanediamide
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Overview
Description
N-(4-ETHYLPHENYL)-N-PROPYLETHANEDIAMIDE is an organic compound characterized by the presence of an ethanediamide group attached to a 4-ethylphenyl and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHYLPHENYL)-N-PROPYLETHANEDIAMIDE typically involves the reaction of 4-ethylphenylamine with propylamine in the presence of an ethanediamide precursor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the amide bonds. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as N,N-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of N-(4-ETHYLPHENYL)-N-PROPYLETHANEDIAMIDE may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHYLPHENYL)-N-PROPYLETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The ethanediamide group can participate in nucleophilic substitution reactions, particularly with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted ethanediamides.
Scientific Research Applications
N-(4-ETHYLPHENYL)-N-PROPYLETHANEDIAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticonvulsant and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-(4-ETHYLPHENYL)-N-PROPYLETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-METHYLPHENYL)-N-PROPYLETHANEDIAMIDE
- N-(4-ETHYLPHENYL)-N-BUTYLETHANEDIAMIDE
- N-(4-ETHYLPHENYL)-N-ISOPROPYLETHANEDIAMIDE
Uniqueness
N-(4-ETHYLPHENYL)-N-PROPYLETHANEDIAMIDE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-ethylphenyl group may enhance its lipophilicity and membrane permeability, making it a valuable compound for medicinal chemistry applications.
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
N'-(4-ethylphenyl)-N-propyloxamide |
InChI |
InChI=1S/C13H18N2O2/c1-3-9-14-12(16)13(17)15-11-7-5-10(4-2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,14,16)(H,15,17) |
InChI Key |
BBQMXUBZHSLTPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=CC=C(C=C1)CC |
Origin of Product |
United States |
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